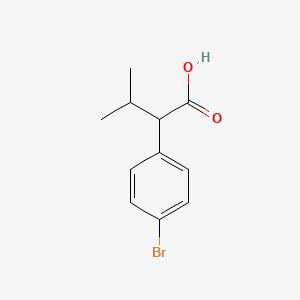

2-(4-Bromophenyl)-3-methylbutanoic acid

Description

Contextual Overview of Brominated Phenyl Derivatives in Organic Synthesis

Brominated phenyl derivatives are a cornerstone of modern organic synthesis, primarily serving as versatile intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the phenyl ring provides a reactive "handle" for a wide array of chemical transformations. nbinno.commdpi.com This reactivity is most prominently exploited in metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.

One of the most significant applications of brominated phenyl derivatives is in Suzuki-Miyaura coupling reactions, where they are reacted with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds. nbinno.com Similarly, they are key substrates in other important coupling reactions, including:

Buchwald-Hartwig amination: for the formation of carbon-nitrogen bonds. nbinno.com

Heck coupling: for the formation of carbon-carbon bonds with alkenes.

Sonogashira coupling: for the formation of carbon-carbon bonds with terminal alkynes.

Stille coupling: for the formation of carbon-carbon bonds with organotin compounds.

The utility of these reactions has made brominated phenyl derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com The ability to precisely introduce a bromine atom onto a phenyl ring and subsequently replace it with a wide range of functional groups allows for the systematic modification of molecular properties, a critical aspect of modern drug discovery and materials science. nbinno.com

The following table summarizes the key cross-coupling reactions involving brominated phenyl derivatives:

| Reaction Name | Reactant | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C |

| Stille Coupling | Organotin compound | Palladium | C-C |

Significance of Substituted Butanoic Acid Moieties in Chemical Scaffolds

Substituted butanoic acid moieties are prevalent structural motifs found in a diverse range of biologically active molecules and are of significant interest in the design of new chemical entities. The carboxylic acid group can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the butanoic acid backbone provides a flexible scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

In medicinal chemistry, the butanoic acid scaffold is a key component of numerous therapeutic agents. For instance, derivatives of butanoic acid have been investigated for their potential as antiviral and anticancer agents. biointerfaceresearch.com The short-chain fatty acid nature of butanoic acid itself has been noted for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression and apoptosis in cancer cells. biointerfaceresearch.com While the therapeutic application of butanoic acid is limited by its short half-life, its derivatives are being developed to overcome this limitation. biointerfaceresearch.com

The versatility of the butanoic acid moiety also extends to its use as a linker or spacer in more complex molecular designs. By varying the substituents on the butanoic acid chain, chemists can fine-tune the spatial arrangement of other functional groups, thereby optimizing their interaction with a target receptor or enzyme. This "scaffold hopping" approach, where a known active core is replaced with a new one while retaining key binding interactions, often utilizes flexible chains like substituted butanoic acids to explore new chemical space. nih.gov

Historical Development and Emerging Research Trajectories for 2-(4-Bromophenyl)-3-methylbutanoic Acid

The historical development of this compound is intrinsically linked to the advancement of synthetic methodologies in organic chemistry. While a specific timeline for this particular compound is not extensively documented, its synthesis relies on well-established chemical transformations. The preparation of analogous compounds, such as (S)-3-(4-bromophenyl)butanoic acid, has been achieved through rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate. orgsyn.org A similar synthetic strategy could be envisioned for this compound, likely involving the appropriate substituted starting materials. Another potential synthetic route could involve the α-bromination of a corresponding phenylalkylketone derivative followed by subsequent reactions to introduce the carboxylic acid and methyl groups. google.com The synthesis of the related compound 2-(4-chlorophenyl)-3-methylbutyric acid has been described through a multi-step process starting from 4-chlorobenzaldehyde and propionaldehyde, indicating a plausible pathway for the bromo-analogue as well. google.com

Emerging research trajectories for this compound are primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity or unique material properties. The presence of both the reactive bromophenyl group and the versatile butanoic acid moiety makes it a valuable building block.

Potential research directions include:

Pharmaceutical Development: Its use as a scaffold for the synthesis of novel therapeutic agents. The bromophenyl group can be functionalized through cross-coupling reactions to introduce a variety of substituents, while the butanoic acid moiety can be derivatized to modulate solubility and target engagement. chemimpex.com

Agrochemical Research: The development of new herbicides and fungicides, as the bromophenyl motif is present in many active agrochemicals. chemimpex.com

Materials Science: Incorporation into polymer formulations to enhance properties such as thermal stability and mechanical strength. chemimpex.com

Biochemical Research: Utilization in studies related to enzyme inhibition and receptor binding to probe biological pathways. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHIBZBVLKGOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl 3 Methylbutanoic Acid

Stereoselective Synthesis of 2-(4-Bromophenyl)-3-methylbutanoic Acid Enantiomers

Achieving control over the stereochemistry at the C2 position is critical for producing enantiomerically pure this compound. This is typically accomplished through asymmetric synthesis, which employs either chiral auxiliaries to direct a diastereoselective reaction or chiral catalysts to facilitate an enantioselective transformation. nih.govfrontiersin.org

Chiral Auxiliaries and Catalytic Approaches

Chiral Auxiliaries

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org These auxiliaries, often derived from naturally occurring chiral molecules like amino acids or terpenes, are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of this compound, an Evans oxazolidinone auxiliary is a common choice. springerprofessional.deresearchgate.net

The general process involves three key steps:

Acylation: The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The resulting imide is deprotonated to form a chiral enolate. The inherent chirality of the auxiliary sterically hinders one face of the enolate, forcing an incoming electrophile, such as 4-bromobenzyl bromide, to attack from the less hindered face. This establishes the desired stereocenter at the C2 position with high diastereoselectivity. researchgate.net

Cleavage: The chiral auxiliary is then cleaved, typically via hydrolysis, to yield the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered for reuse. wikipedia.org

| Chiral Auxiliary | Typical Electrophile | Deprotonating Agent | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Alkyl Halides | Lithium Diisopropylamide (LDA) | >95% |

| Pseudoephedrine Amides | Alkyl Halides | Lithium Diisopropylamide (LDA) | >90% |

| Camphorsultams | Alkyl Halides | Sodium Hexamethyldisilazide (NaHMDS) | >98% |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkyl Halides | Lithium Diisopropylamide (LDA) | >95% |

Catalytic Approaches

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org A potential catalytic route to this compound is the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor, 2-(4-bromophenyl)-3-methyl-2-butenoic acid. This transformation would typically employ a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral ligand environment of the catalyst forces the addition of hydrogen to occur selectively across one face of the double bond, thereby establishing the chiral center.

Another catalytic strategy involves the enantioselective alkylation of an enolate derived from a simpler acid derivative using a chiral phase-transfer catalyst or a chiral metal complex. elsevierpure.com

Asymmetric Induction Strategies

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. wikipedia.org In the context of chiral auxiliary-mediated synthesis of this compound, the induction is internal.

For instance, with an Evans oxazolidinone auxiliary, the formation of the Z-enolate is favored upon deprotonation. The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or phenyl group) effectively shields one face of the enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation, presenting a sterically defined pocket for the electrophile (4-bromobenzyl bromide) to approach. This controlled approach leads to the preferential formation of one diastereomer. The predictability of this facial selectivity is a key advantage of this strategy. springerprofessional.de

Multicomponent Reaction Pathways for this compound Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comcaltech.edu This approach offers significant advantages in terms of step economy and reduced waste generation.

While no specific MCR has been reported for the direct synthesis of this compound, a plausible pathway could be envisioned based on established MCRs like the Ugi or Passerini reactions, which are powerful tools for generating α-amino acid and α-hydroxy carboxylic acid derivatives, respectively. nih.gov A hypothetical three-component reaction for a precursor could involve:

4-Bromobenzaldehyde

Isobutyraldehyde

A cyanide source (e.g., trimethylsilyl (B98337) cyanide)

This combination, under appropriate Lewis acid catalysis, could potentially lead to a cyanohydrin intermediate that, upon hydrolysis, would yield a related α-hydroxy acid. Further modification would be necessary to arrive at the target structure. The development of a direct MCR for 2-arylalkanoic acids remains an active area of research. rsc.org

Functionalization and Derivatization Strategies for this compound

The structure of this compound contains two primary sites for further chemical modification: the carboxylic acid group and the bromophenyl moiety.

Amidation and Esterification Reactions

The carboxylic acid functional group is readily converted into amides and esters, which are common derivatives in pharmaceutical and materials applications.

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. This is achieved using a variety of peptide coupling reagents. uni-kiel.depeptide.com The activated acid is then treated with a primary or secondary amine to form the corresponding amide. This method is generally high-yielding and proceeds under mild conditions, preserving the stereochemical integrity of the chiral center. nih.gov

Esterification: Esters can be synthesized through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk For more sterically hindered alcohols or sensitive substrates, milder conditions are preferable. nih.govresearchgate.net These include using coupling reagents like DCC with a catalytic amount of DMAP, or converting the carboxylic acid to an acyl chloride followed by reaction with the alcohol. organic-chemistry.orgnih.gov

| Reaction | Reagents | Solvent | Typical Conditions |

| Amidation | EDC, HOBt, Amine | Dichloromethane (DCM) | Room Temperature, 12-24 h |

| Amidation | HATU, DIPEA, Amine | Dimethylformamide (DMF) | Room Temperature, 2-6 h |

| Esterification | Alcohol, H₂SO₄ (cat.) | Toluene | Reflux with Dean-Stark trap |

| Esterification | DCC, DMAP (cat.), Alcohol | Dichloromethane (DCM) | 0 °C to Room Temperature, 4-12 h |

Coupling Reactions Involving the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions significantly expand the molecular diversity achievable from this starting material.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond, yielding a biaryl compound. youtube.comorganic-chemistry.org This is a robust and widely used reaction with high functional group tolerance. researchgate.net

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method introduces an alkynyl substituent onto the aromatic ring. beilstein-journals.orgnih.gov

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new C-C bond, resulting in a substituted alkene. mdpi.com The reaction conditions can be tuned to control the regioselectivity of the addition. researchgate.netnih.govbohrium.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. pearson.comlibretexts.org It is a powerful method for synthesizing arylamines and has largely replaced harsher classical methods. acsgcipr.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Arylalkene derivative |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine derivative |

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for altering the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures. Key transformations include esterification, amide bond formation, and reduction of the carboxylic acid.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is reversible and known as Fischer esterification. For instance, the reaction with methanol (B129727) or ethanol (B145695) yields the methyl or ethyl ester, respectively. The formation of esters is often employed to protect the carboxylic acid functionality or to enhance the lipophilicity of the molecule. A patent describes the esterification of a similar compound, 4-bromophenylacetic acid, to its methyl ester as a step in a multi-step synthesis. google.comgoogle.com

Amide Bond Formation: The carboxylic acid can be readily converted into amides by reaction with amines. This transformation is of significant importance in medicinal chemistry for the synthesis of peptides and other bioactive molecules. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. The Schotten-Baumann reaction, which involves the use of an acid chloride with an amine in the presence of a base, is a classic method for amide synthesis.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemistrysteps.comchemguide.co.ukbritannica.com The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk Borane (BH₃) is another powerful reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.combritannica.com This transformation is valuable for introducing a hydroxymethyl group, which can serve as a point for further functionalization.

A summary of these key modifications is presented in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine; or Amine, Coupling Agent (e.g., DCC, HATU) | Amide |

| Reduction | 1. LiAlH₄ or BH₃, Dry Ether/THF 2. H₃O⁺ | Primary Alcohol |

Role of this compound as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules, ranging from heterocyclic compounds to complex bioactive molecules. Its structural features, including the carboxylic acid, the bromophenyl group, and the chiral center, make it a versatile building block.

Precursor in the Synthesis of Heterocyclic Compounds

The chemical functionalities present in this compound allow for its use in the construction of various heterocyclic ring systems. The carboxylic acid can be transformed into functional groups that can participate in cyclization reactions. For example, conversion to an amide followed by intramolecular reactions can lead to the formation of nitrogen-containing heterocycles. While specific examples for the direct use of this compound in synthesizing a broad range of heterocycles are not extensively documented in the provided search results, the principles of organic synthesis suggest its potential. For instance, derivatives of this acid could potentially be used to synthesize substituted quinazolines, as related bromophenyl carboxylic acids have been used for this purpose. mdpi.com

Building Block for Complex Bioactive Molecules

The structural motif of this compound is found within larger, more complex molecules that exhibit biological activity. The bromophenyl group can be a key feature for interaction with biological targets and can also serve as a handle for further chemical modifications, such as cross-coupling reactions. The carboxylic acid provides a point of attachment for extending the molecular structure. The stereochemistry of the chiral center is often crucial for biological activity. Although direct examples of its incorporation into specific complex bioactive molecules are not detailed in the search results, the synthesis of enantiomerically pure related compounds like (S)-3-(4-Bromophenyl)butanoic acid highlights the importance of such chiral building blocks in the synthesis of pharmaceutically relevant molecules. orgsyn.org

Analog Preparation through L-Valine Derivatization

A common synthetic route to access chiral α-aryl carboxylic acids, such as this compound, involves the use of readily available chiral starting materials like amino acids. L-valine, with its isopropyl side chain, is a suitable precursor for the 3-methylbutanoic acid portion of the target molecule.

A general and established methodology for this transformation is the diazotization of the amino group of the amino acid, followed by a nucleophilic substitution reaction. In this process, the amino group of L-valine is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. To introduce the 4-bromophenyl group, a copper-catalyzed reaction, such as a Sandmeyer-type reaction, with a bromide source or a Suzuki-type cross-coupling reaction with a boronic acid derivative could be envisioned, although specific protocols for this exact transformation are not provided in the search results.

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 4 Bromophenyl 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 2-(4-Bromophenyl)-3-methylbutanoic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine protons, the methyl protons, and the acidic proton of the carboxylic acid group.

The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to be deshielded compared to the protons meta to it. The methine proton at the C2 position, being adjacent to both the aromatic ring and the carboxylic acid, would appear as a doublet. The methine proton at the C3 position would be a multiplet due to coupling with the adjacent C2 proton and the two methyl groups. The two methyl groups at the C3 position are diastereotopic and would therefore be expected to appear as two separate doublets. The carboxylic acid proton is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | broad singlet | 1H | -COOH |

| ~7.50 | doublet | 2H | Ar-H (ortho to Br) |

| ~7.25 | doublet | 2H | Ar-H (meta to Br) |

| ~3.50 | doublet | 1H | H-2 |

| ~2.30 | multiplet | 1H | H-3 |

| ~1.00 | doublet | 3H | -CH₃ |

| ~0.90 | doublet | 3H | -CH₃ |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, the methine carbons, and the methyl carbons.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~140 | Ar-C (ipso to butanoic acid) |

| ~132 | Ar-C (meta to Br) |

| ~130 | Ar-C (ortho to Br) |

| ~122 | Ar-C (ipso to Br) |

| ~55 | C-2 |

| ~35 | C-3 |

| ~20 | -CH₃ |

| ~18 | -CH₃ |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, a cross-peak would be expected between the proton at C2 and the proton at C3, confirming their adjacency. Cross-peaks would also be observed between the C3 proton and the protons of the two methyl groups. The aromatic protons would show correlations consistent with their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~55 ppm, confirming their assignment as H-2 and C-2, respectively. Similarly, correlations would be seen for the H-3/C-3, the methyl protons/carbons, and the aromatic protons/carbons.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the bromophenyl group.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~820 | Strong | Aromatic C-H bend (para-disubstituted) |

| ~600-500 | Medium | C-Br stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric stretching of the benzene ring would give a strong signal. The C-Br bond, being polarizable, should also be Raman active. The C=O stretch is typically weaker in Raman compared to IR. The aliphatic C-H stretching and bending vibrations will also be present.

Table 4: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic C=C stretch (ring breathing) |

| ~1080 | Medium | Aromatic ring in-plane bend |

| ~820 | Medium | Aromatic C-H bend (para-disubstituted) |

| ~600-500 | Strong | C-Br stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would be expected to exhibit a molecular ion peak corresponding to its molecular weight. The presence of a bromine atom is a key feature, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.

The fragmentation of aromatic carboxylic acids in mass spectrometry is well-documented. libretexts.orgwikipedia.orglibretexts.org Upon electron ionization, the initial event is the formation of a molecular ion [M]+•. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the loss of the carboxyl group as a •COOH radical (45 Da) or the loss of a hydroxyl radical (•OH, 17 Da). libretexts.orglibretexts.org

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule. wikipedia.org

Cleavage of the Alkyl Chain: Fragmentation of the isobutyl group can occur, leading to the loss of an isopropyl radical (•CH(CH3)2, 43 Da) or other smaller alkyl fragments.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to a fragment corresponding to the loss of a bromine radical (•Br, 79 or 81 Da).

Aromatic Ring Fragmentation: The stable aromatic ring is less likely to fragment but can undergo rearrangements and loss of small neutral molecules under high energy conditions.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

| Fragment Ion | Proposed Structure | m/z (relative to 79Br) | Significance |

| [M]+• | [C11H13BrO2]+• | 256 | Molecular Ion |

| [M+2]+• | [C11H1381BrO2]+• | 258 | Isotopic peak of Molecular Ion |

| [M-43]+ | [C8H8BrO2]+ | 213 | Loss of isopropyl radical |

| [M-45]+ | [C10H12Br]+ | 211 | Loss of carboxyl radical |

| [M-79]+ | [C11H13O2]+ | 177 | Loss of bromine radical |

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the bromophenyl group. The UV-Vis spectrum of this compound is expected to be similar to that of other para-substituted benzoic acids. researchgate.netspcmc.ac.in Benzoic acid itself typically displays two main absorption bands: a primary band around 230 nm and a weaker secondary band around 270-280 nm. sielc.com

The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The bromine atom, being an auxochrome, is expected to cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths due to its electron-donating resonance effect and electron-withdrawing inductive effect. The alkyl substituent (3-methylbutanoic acid group) at the para position will also have a minor influence on the spectrum.

Based on data for related compounds like 4-bromophenylacetic acid and other para-substituted benzoic acids, the expected UV absorption maxima for this compound are presented in the table below. researchgate.netresearchgate.netsielc.comwikipedia.org

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~230 - 240 | Bromophenyl group |

| n → π | ~270 - 285 | Carbonyl group (often weak and may be obscured) |

This table provides estimated absorption maxima based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been found in the searched literature, general structural features can be inferred from related compounds. researchgate.netbath.ac.uknih.govresearchgate.net

For a molecule like this compound, a crystal structure determination would reveal:

The conformation of the 3-methylbutanoic acid side chain relative to the phenyl ring.

The planarity of the phenyl ring and any distortions caused by the substituents.

The precise bond lengths and angles of the entire molecule.

The nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. Halogen bonding involving the bromine atom might also be a significant interaction influencing the crystal packing.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study is provided below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.32 Å |

| Intermolecular Interactions | Hydrogen bonding, Halogen bonding, van der Waals forces |

This table illustrates the type of data obtained from X-ray crystallography; the values are typical for similar organic molecules.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For a chiral compound like this compound, both standard and chiral chromatography are crucial.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Reversed-phase HPLC is a common mode for the analysis of aromatic carboxylic acids. helixchrom.comnih.govsielc.comresearchgate.netnih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The retention of this compound in reversed-phase HPLC is influenced by the pH of the mobile phase. nih.gov At a pH below its pKa, the carboxylic acid is protonated and less polar, leading to longer retention times. Conversely, at a pH above its pKa, it is deprotonated (carboxylate anion), making it more polar and resulting in shorter retention times. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with an acid (e.g., trifluoroacetic acid or phosphoric acid) added to control the pH and improve peak shape. sielc.com

| HPLC Parameter | Typical Conditions for Aromatic Carboxylic Acids |

| Column | Reversed-phase C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 230 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

This table outlines a general HPLC method suitable for the analysis of compounds like this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This compound possesses a chiral center at the carbon atom bearing the carboxyl group and the bromophenyl group. Therefore, it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of 2-arylpropionic acid derivatives, a class of compounds structurally related to the target molecule. nih.govresearchgate.netfrontiersin.orgnih.gov Normal-phase chromatography, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is often employed with these columns. nih.gov

| Chiral HPLC Parameter | Typical Conditions for 2-Arylpropionic Acid Derivatives |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol with a small amount of a modifier like Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Column Temperature | Controlled, as temperature can affect the separation |

This table provides a general methodology for the chiral separation of compounds structurally similar to this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's empirical formula to verify its elemental composition and purity. Halogenated organic compounds are routinely analyzed to confirm their composition. mu.edu.iqchromatographyonline.comtandfonline.comnih.gov

The molecular formula for this compound is C11H13BrO2. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u).

The following table presents the calculated elemental composition for C11H13BrO2.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 51.38 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.09 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.07 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.44 |

| Total | 257.127 | 100.00 |

This table shows the theoretical elemental composition of this compound.

Computational and Theoretical Chemistry Investigations of 2 4 Bromophenyl 3 Methylbutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.de By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict molecular properties. For 2-(4-Bromophenyl)-3-methylbutanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic characteristics and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the carboxylic acid moiety and the aromatic system.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. Such maps are crucial for understanding intermolecular interactions and predicting sites of reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their relative energies. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, this analysis is essential for understanding its preferred shapes and how they influence its properties and biological activity.

The key rotatable bonds are the C-C bond between the chiral center and the isopropyl group, and the C-C bond linking the chiral center to the bromophenyl ring. A Potential Energy Surface (PES) scan is a common computational technique used to explore the energy landscape. uni-muenchen.deq-chem.com This involves systematically rotating a specific dihedral angle in increments and performing a constrained geometry optimization at each step to find the minimum energy for that conformation. readthedocs.io

The results of a PES scan can be plotted on a potential energy diagram, which shows the relative energy of the conformers as a function of the dihedral angle. researchgate.net The lowest points on this landscape correspond to stable, staggered conformations, while the peaks represent high-energy, eclipsed conformations. For this compound, the most stable conformers will be those that minimize steric hindrance between the bulky bromophenyl, isopropyl, and carboxylic acid groups. Gauche and anti conformations describe the relative positions of these groups. mdpi.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.00 | The most stable conformer where the bulky bromophenyl and isopropyl groups are positioned opposite to each other, minimizing steric strain. |

| Gauche 1 | 60° | 1.25 | A staggered conformation where the groups are adjacent, leading to some steric interaction. |

| Eclipsed 1 | 120° | 4.50 | A high-energy state where the bromophenyl group eclipses a methyl group of the isopropyl moiety. |

| Gauche 2 | -60° | 1.30 | Another staggered conformation with moderate steric interaction. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analyses provide static pictures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. nih.gov This method is crucial for understanding how this compound behaves in a realistic environment, such as in a solvent like water or interacting with a biological membrane.

A typical MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water). The system is then subjected to a period of energy minimization and equilibration, followed by a production run where data is collected. mdpi.com Analysis of the MD trajectory can reveal important dynamic properties, including conformational flexibility, solvent interactions, and the formation of hydrogen bonds between the carboxylic acid group and water molecules. Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of specific atomic regions, respectively.

Quantitative Structure-Activity Relationship (QSAR) Methodological Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity or a specific property. mdpi.com The development of a QSAR model for a series of compounds including this compound would be a key step in rational drug design, allowing for the prediction of the activity of new, unsynthesized analogs. nih.gov

The process involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition) is required.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity. orgchemres.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. mdpi.com

For this compound, relevant descriptors might include LogP (lipophilicity), molecular weight, polar surface area, and quantum chemical descriptors from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the 1H and 13C NMR chemical shifts. nih.gov By calculating the isotropic shielding values for each nucleus and referencing them against a standard (e.g., Tetramethylsilane), a theoretical NMR spectrum can be generated. mdpi.com Comparing this predicted spectrum with experimental data is a powerful tool for structural elucidation. idc-online.com

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be computed through frequency calculations following a DFT geometry optimization. These calculations yield the harmonic frequencies corresponding to the normal modes of vibration. The predicted frequencies and their intensities can be used to generate theoretical IR and Raman spectra, which aid in the assignment of experimental spectral bands to specific molecular motions (e.g., C=O stretch, C-Br stretch, O-H bend). researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|---|

| 13C NMR | Chemical Shift (δ) | 178.5 ppm | Carboxylic acid carbon (C=O) |

| 13C NMR | Chemical Shift (δ) | 139.2 ppm | Aromatic carbon attached to Cα |

| 13C NMR | Chemical Shift (δ) | 121.8 ppm | Aromatic carbon attached to Br |

| 1H NMR | Chemical Shift (δ) | 10.5 ppm | Carboxylic acid proton (-COOH) |

| 1H NMR | Chemical Shift (δ) | 7.52 ppm | Aromatic protons ortho to Br |

| IR | Vibrational Frequency | 1715 cm-1 | C=O stretching of the carboxylic acid |

| IR | Vibrational Frequency | 2960-3300 cm-1 | O-H stretching (broad) of the carboxylic acid |

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries and understanding the molecular basis of ligand-target interactions. mdpi.com

For this compound, a docking study would involve:

Preparation: Obtaining the 3D structures of the ligand (optimized via DFT) and the target protein (usually from the Protein Data Bank).

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the active site of the protein. A search algorithm explores various binding poses, and a scoring function estimates the binding affinity for each pose. plos.org

Analysis: The resulting poses are analyzed to identify the most favorable binding mode. The focus is on the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the complex. nih.gov For instance, the carboxylic acid group could form crucial hydrogen bonds with polar residues in the active site, while the bromophenyl ring might engage in hydrophobic or halogen bonding interactions. This mechanistic insight is vital for structure-based drug design.

Quantum Chemical Descriptors for Molecular Properties

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various chemical properties and reactivity. These descriptors are often used in QSAR and for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

Based on the HOMO and LUMO energies calculated via DFT, several important descriptors can be derived:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity and stability of this compound with other molecules and are essential for building predictive models for its biological and physicochemical behavior. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Molecular Interactions and Mechanistic Biological Studies of 2 4 Bromophenyl 3 Methylbutanoic Acid and Its Analogs

Enzyme Binding and Inhibition Mechanisms (in vitro studies)

One such analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated for its inhibitory effect on Aurora A kinase, a key regulator of cell division and a target in cancer therapy. In vitro kinase assays revealed that this compound exhibits significant inhibitory activity against the Aurora A kinase enzyme. The presence of the bromophenyl ring was found to be a crucial contributor to its inhibitory potency. Molecular docking studies of this analog suggest that the bromophenyl moiety can engage in specific interactions within the ATP-binding pocket of the kinase, thereby blocking its activity. This inhibition is competitive with respect to ATP, indicating that the compound vies for the same binding site as the natural substrate.

Another area where analogs of 2-(4-Bromophenyl)-3-methylbutanoic acid have shown promise is in the inhibition of urease. Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated for their urease inhibitory potential. Several of these analogs demonstrated significant inhibition of the urease enzyme, highlighting the potential for this class of compounds to act as urease inhibitors. The precise mechanism often involves interaction with the nickel ions in the active site of the enzyme, disrupting its catalytic function.

Table 1: In Vitro Enzyme Inhibition Data for Analogs of this compound

| Analog Compound | Target Enzyme | Inhibition Data (IC₅₀) |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Data not publicly quantified |

| Valsartan Derivatives | Urease | Varied IC₅₀ values |

Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Receptor Interaction and Modulatory Effects

The interaction of small molecules with cellular receptors is fundamental to eliciting a physiological response. While direct receptor binding studies for this compound are not extensively documented, research on analogs provides a framework for understanding its potential receptor-modulating effects.

For instance, the compound (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), which also contains a bromophenyl group, has been identified as a potent and selective ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ). This nuclear receptor is involved in the regulation of lipid metabolism and inflammation. DG172 exhibits high binding affinity to PPARβ/δ with an IC₅₀ value of 27 nM and acts as an inverse agonist. This indicates that not only does it bind to the receptor, but it also reduces its basal level of activity. The bromophenyl moiety in DG172 is critical for its high-affinity binding within the ligand-binding pocket of the receptor, likely through a combination of hydrophobic and halogen bonding interactions.

Identification and Characterization of Molecular Targets

The biological activity of a compound is intimately linked to the specific molecular interactions it forms with its biological targets. For this compound, three primary types of non-covalent interactions are of particular importance: hydrogen bonding, halogen bonding, and hydrophobic interactions.

The carboxylic acid group of this compound is a primary site for hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for the binding of the molecule to the active sites of enzymes and receptors, where it can form hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and histidine. The formation of stable hydrogen bonds can significantly contribute to the binding affinity and specificity of the compound for its molecular target.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom. In this compound, the bromine atom attached to the phenyl ring can participate in halogen bonding. The electron-withdrawing nature of the phenyl ring can create a region of positive electrostatic potential on the bromine atom (a σ-hole), allowing it to interact favorably with electron-rich atoms in a biological target. Halogen bonds are directional and can play a significant role in determining the orientation of a ligand within a binding site, thereby influencing its biological activity.

The phenyl ring and the methyl groups of the butanoic acid chain in this compound are hydrophobic moieties. These nonpolar regions of the molecule tend to avoid contact with water and preferentially interact with hydrophobic pockets within a protein's structure. These hydrophobic interactions are a major driving force for the binding of many drugs to their targets. The aggregation of nonpolar surfaces releases ordered water molecules from the binding site, leading to a favorable increase in entropy and a stronger binding affinity. The 4-bromo substituent on the phenyl ring can also contribute to hydrophobic interactions, further enhancing the molecule's ability to bind to nonpolar regions of a biological target.

Mechanistic Studies on Antioxidant Activity (in vitro assays)

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The potential antioxidant activity of this compound and its analogs can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, and the decrease in absorbance is measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color.

While specific antioxidant data for this compound is limited, studies on derivatives of the structurally related 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have demonstrated significant free radical scavenging potential in the DPPH assay. researchgate.net These findings suggest that the core structure, potentially including the phenyl group, contributes to the antioxidant activity. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of the bromine atom could modulate the electronic properties of the phenyl ring and influence its radical scavenging capacity.

Table 2: In Vitro Antioxidant Activity of an Analog of this compound

| Analog Compound | Antioxidant Assay | Result |

| Valsartan Derivatives | DPPH Radical Scavenging | Significant free radical scavenging potential |

Note: The results are qualitative as specific IC₅₀ values for a range of analogs were not detailed in the available source.

Cellular Response Investigations (in vitro mechanistic observations, e.g., cytokine inhibition, cytotoxic effects on specific cell lines)

The cellular responses to this compound and its analogs are critical for determining their therapeutic potential. These investigations often involve in vitro studies to observe effects such as cytokine inhibition and cytotoxicity against specific cell lines.

While direct studies on cytokine inhibition by this compound are scarce, the anti-inflammatory properties of structurally related compounds, such as other phenylalkanoic acids, have been reported. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are phenylalkanoic acid derivatives, are known to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com

The cytotoxic effects of this class of compounds have been explored against various cancer cell lines. For example, analogs of ibuprofen, a well-known 2-phenylpropanoic acid derivative, have been synthesized and tested for their anticancer activity. nih.govnih.govscielo.br A study on ibuprofen-appended benzoxazole (B165842) analogs showed significant cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov Some of these analogs exhibited IC50 values comparable to the standard anticancer drug doxorubicin. nih.gov Another study reported that brominated coelenteramine analogs containing a 4-bromophenyl moiety showed cytotoxic activity against prostate cancer (PC-3) cells. nih.gov

Table 3: Cytotoxic Effects (IC50 in µM) of Ibuprofen Analogs on Human Breast Cancer Cell Lines

| Compound | MCF-7 | MDA-MB-231 |

| Analog 7h | 8.92 ± 0.91 | 7.54 ± 0.95 |

| Analog 7j | 9.14 ± 8.22 | - |

| Doxorubicin (Standard) | 9.29 ± 1.02 | 7.68 ± 5.36 |

| Data represents the concentration required to inhibit cell growth by 50%. nih.gov |

Elucidation of Metabolic Pathways (in vitro or in silico)

Understanding the metabolic fate of this compound is essential for predicting its efficacy and potential toxicity. The metabolism of xenobiotics can be studied through in vitro methods using liver microsomes or hepatocytes, or predicted using in silico computational models. nih.govnih.gov

The metabolism of structurally similar drugs, such as the NSAID fenoprofen (B1672519), which is a 2-(3-phenoxyphenyl)propanoic acid, has been investigated. In vitro studies with liver microsomes have shown that fenoprofen undergoes glucuronidation, a major phase II metabolic pathway. nih.gov Ibuprofen, another related compound, is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes (CYP2C9 and CYP2C8) followed by glucuronidation. nih.gov The major metabolites are hydroxylated and carboxylated derivatives. nih.gov

Given the structural similarities, it can be postulated that this compound may undergo similar metabolic transformations. The primary metabolic pathways likely involve:

Phase I Metabolism: Oxidation of the alkyl chain or the aromatic ring, potentially catalyzed by cytochrome P450 enzymes.

Phase II Metabolism: Conjugation of the carboxylic acid group with glucuronic acid to form a glucuronide conjugate.

In silico tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide further insights into the likely metabolic pathways. researchgate.netaudreyli.comnih.gov These computational models use algorithms and knowledge-based systems to predict the metabolic fate of a compound based on its chemical structure. researchgate.netnih.gov Such predictions can help in identifying potential metabolites and guiding further experimental studies. researchgate.netnih.gov

Advanced Analytical Methodologies and Method Development for 2 4 Bromophenyl 3 Methylbutanoic Acid

Development of Robust Chromatographic Methods for Complex Mixtures

Chromatography is the cornerstone for the separation and quantification of 2-(4-Bromophenyl)-3-methylbutanoic acid from process impurities, starting materials, and potential degradation products. Given the compound's chiral nature, enantioselective separation is a primary challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile method for analyzing non-polar to moderately polar compounds like this compound. The development of a stability-indicating RP-HPLC method is essential for monitoring the compound's purity and degradation. pensoft.netresearchgate.net Method development often involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength. pensoft.netresearchgate.netmdpi.comnih.gov

For chiral separations, HPLC with Chiral Stationary Phases (CSPs) is the most prevalent approach. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for the separation of enantiomers. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326), is critical for achieving enantiomeric resolution. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns has also emerged as a powerful technique for enantioseparation, often providing faster and more efficient separations than HPLC. chiraltech.com Anion-exchange type CSPs have shown specific enantioselectivity for acidic compounds. chiraltech.com

| Parameter | HPLC Method 1 (Achiral) | HPLC Method 2 (Chiral) |

| Stationary Phase | C18 Column (150x4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Acetonitrile (B52724):Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netresearchgate.net | n-Hexane:Ethanol (85:15 v/v) with 0.1% TFA nih.gov |

| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net | 1.0 mL/min |

| Column Temperature | 30 °C pensoft.netresearchgate.net | Ambient |

| Detection | UV at 225 nm pensoft.net | UV at 254 nm |

| Application | Purity analysis and quantification in the presence of impurities. | Enantiomeric purity determination. |

Gas Chromatography (GC): GC can be used for the analysis of this compound, typically after derivatization to increase its volatility. Esterification to its methyl or ethyl ester is a common derivatization strategy. GC analysis is particularly useful for identifying and quantifying isomeric impurities. patsnap.comgoogle.com For instance, methods have been developed to separate 2-(4-bromophenyl)-2-methylpropanoic acid from its 2-(3-bromophenyl) isomer. patsnap.comgoogle.com

| Parameter | GC Method (Isomer Analysis) |

| Derivatization | Conversion to methyl ester with diazomethane (B1218177) or similar reagent. |

| Stationary Phase | Phenyl-methyl polysiloxane capillary column. |

| Carrier Gas | Helium or Nitrogen. |

| Temperature Program | Initial oven temperature of 100°C, ramped to 250°C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

| Application | Separation and quantification of positional isomers (e.g., 3-bromophenyl vs. 4-bromophenyl). google.com |

Advanced Mass Spectrometry Techniques for Metabolite Identification (in vitro or in silico)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying metabolites. nih.gov High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. researchgate.net

The general workflow for metabolite identification involves several stages:

Sample Preparation: Extraction of the analyte and its metabolites from a biological matrix (e.g., plasma, urine, or in vitro cell cultures).

LC-HRMS Analysis: Chromatographic separation followed by high-resolution mass spectrometric detection.

Data Processing: Advanced software tools are used for peak picking, alignment, and filtering to distinguish potential metabolites from background noise. researchgate.net

Structure Elucidation: Tandem mass spectrometry (MS/MS) is performed to fragment the metabolite ions, providing structural information. The fragmentation pattern is then compared to that of the parent drug and known metabolic pathways.

For this compound, expected metabolic pathways include oxidation, hydroxylation of the phenyl ring, and conjugation reactions (e.g., glucuronidation). The presence of the bromine atom provides a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) that serves as a unique signature to facilitate the identification of drug-related material in complex mass spectra. orgsyn.org

In silico tools can predict potential sites of metabolism on the molecule, guiding the search for specific metabolites in the experimental data. researchgate.net Techniques like stable isotope labeling, where a heavy isotope (e.g., 13C or 2H) version of the compound is used, can significantly aid in distinguishing true metabolites from endogenous matrix components. researchgate.net

| Technique | Application for this compound | Expected Information |

| LC-HRMS (TOF, Orbitrap) | Accurate mass measurement of parent compound and metabolites. researchgate.net | Elemental composition (e.g., C11H13BrO2). |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Identification of metabolic modifications (e.g., addition of an oxygen atom). |

| Isotope Pattern Analysis | Leveraging the 1:1 ratio of 79Br/81Br isotopes. | Differentiating drug-related peaks from the biological matrix. |

| Stable Isotope Labeling | Dosing with a 13C or 2H labeled version of the compound. | Unambiguous identification of all metabolites. researchgate.net |

Novel Spectroscopic Probes and Detection Methods

While standard UV detection is effective for chromatographic analysis, the development of novel spectroscopic probes offers the potential for highly sensitive and selective detection methods, particularly in biological contexts. Fluorescence-based detection is a promising avenue.

Although specific probes for this compound have not been detailed in the literature, the principles of fluorescent sensor design can be applied. A potential strategy involves creating a "turn-on" fluorescent probe. nih.gov This could be achieved by designing a molecule whose fluorescence is initially quenched. Upon specific binding to the carboxylic acid or the bromophenyl moiety of the target analyte, a conformational change or chemical reaction could occur, leading to a significant increase in fluorescence emission. nih.govmdpi.com

For example, a sensor could be designed based on a fluorophore and a recognition unit that specifically interacts with the analyte. The recognition could be based on:

Chelation: If the analyte could participate in a chelating interaction, this could be used to trigger a fluorescent response. mdpi.com

Host-Guest Chemistry: Utilizing host molecules like cyclodextrins that can encapsulate the bromophenyl group, leading to a change in the fluorescence of a tethered fluorophore.

Reaction-Based Probes: A probe that undergoes a specific chemical reaction with the carboxylic acid group, releasing a fluorescent reporter molecule.

These novel detection methods could enable high-throughput screening or cellular imaging applications, providing spatial and temporal information that is not achievable with conventional chromatographic techniques. The development of such probes remains a forward-looking area of research for the specific analysis of this compound.

Future Research Directions and Unexplored Avenues for 2 4 Bromophenyl 3 Methylbutanoic Acid

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of chemical compounds is increasingly scrutinized through the lens of environmental sustainability. Future research will undoubtedly focus on developing "green" synthetic routes to 2-(4-Bromophenyl)-3-methylbutanoic acid that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for innovation include:

Biomimetic Catalysis: Drawing inspiration from nature's enzymes, researchers can develop biomimetic catalysts that mimic the structure and function of natural systems. laxai.com These catalysts could enable highly selective and efficient synthesis under mild conditions, reducing the need for harsh reagents and protecting groups often used in traditional organic synthesis.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. ijsetpub.com Future work could involve designing a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps to improve efficiency.

Sustainable Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water, supercritical fluids (such as SC-CO₂), or bio-based solvents. laxai.commdpi.com Research into reactions in aqueous media or the use of switchable solvents could drastically reduce the environmental footprint of the synthesis. ijsetpub.com Similarly, employing bio-based reagents derived from renewable feedstocks presents a sustainable alternative to traditional petroleum-based chemicals. laxai.com

Green Nanotechnology: The application of nanotechnology can offer novel catalytic systems with high activity and recyclability, reducing waste generation. laxai.com Exploring the use of nanoparticle-based catalysts for key synthetic steps could lead to more efficient and sustainable production methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of drug discovery and materials science. mit.edunih.gov For this compound, AI and machine learning (ML) can accelerate the design and optimization of new derivatives with enhanced properties.

Future research in this area could involve:

Generative Models for Lead Optimization: AI algorithms can be trained on vast datasets of chemical structures and their properties to generate novel molecular designs. mit.edu These models could be used to design analogs of this compound with improved biological activity, selectivity, or pharmacokinetic profiles.

Predictive Modeling: Machine learning models can predict various properties of a molecule, such as its toxicity, solubility, and binding affinity to a specific biological target, before it is even synthesized. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Accelerating Sustainable Process Discovery: AI and ML can be integrated with combinatorial green chemistry to rapidly screen and optimize reaction conditions, leading to the discovery of new, sustainable chemical processes. laxai.com This approach can help identify the most efficient and environmentally friendly ways to produce derivatives of the target compound.

The use of AI is becoming a standard tool for computational and medicinal chemists, helping to streamline various stages of drug discovery, from target identification to lead optimization. mit.edunih.gov

Exploration of Supramolecular Chemistry with this compound

Supramolecular chemistry focuses on the chemistry beyond the molecule, studying the systems formed by non-covalent interactions. anu.edu.au The structure of this compound, featuring both a carboxylic acid group and a bromine atom, makes it an excellent candidate for supramolecular studies.

Unexplored avenues include:

Hydrogen and Halogen Bonding: The carboxylic acid moiety is a classic hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding. Research can explore how these interactions direct the self-assembly of the molecule into complex, organized structures like chains, sheets, or frameworks. anu.edu.au Understanding these interactions is crucial for designing crystal structures with desired properties.

Host-Guest Chemistry: The molecule could potentially act as a guest within larger host molecules or as a component in the construction of molecular containers. Investigating its inclusion in different host systems could lead to applications in areas such as controlled release or molecular recognition.

Formation of Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form metal-organic frameworks. These materials are highly porous and have applications in gas storage, separation, and catalysis. Synthesizing and characterizing MOFs incorporating this compound as a linker could yield novel materials with unique properties.

Uncovering Novel Biological Target Interaction Mechanisms

While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest potential interactions with various biological targets. Future research should aim to identify these targets and understand the molecular mechanisms of interaction.

Potential research directions include:

Kinase Inhibition: Structurally related compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been identified as inhibitors of kinases like Aurora A, which play a key role in cell cycle regulation. mdpi.comnih.gov Screening this compound and its derivatives against a panel of kinases could uncover novel anticancer leads.

Anticancer Activity: Other complex molecules incorporating a methylbutanoic acid side chain have demonstrated cytotoxic and antiproliferative activity in breast cancer cell lines. mdpi.com Investigating the potential of this compound to induce apoptosis or interfere with other cancer-related pathways is a promising area of research.

Target Identification and Validation: Employing techniques such as chemical proteomics and molecular docking can help identify the specific proteins that this compound binds to within a cell. mdpi.com Once a target is identified, further studies can validate its role in the compound's biological activity and explore the therapeutic potential.

By systematically exploring these diverse research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in medicine, materials science, and sustainable chemistry.

Q & A

Basic Research Questions